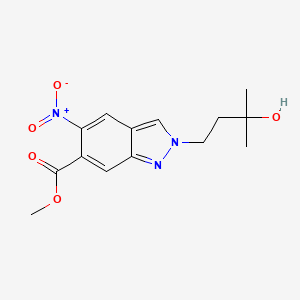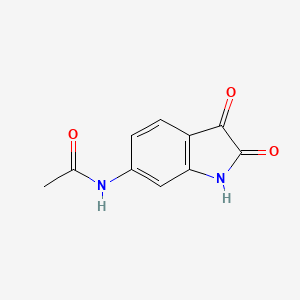
N-(2,3-Dioxoindolin-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-Dioxoindolin-6-yl)acetamide is a chemical compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol . . This compound is characterized by the presence of an indole ring system with two keto groups at positions 2 and 3, and an acetamide group at position 6.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dioxoindolin-6-yl)acetamide typically involves the reaction of isatin (1H-indole-2,3-dione) with acetamide under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve yield .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,3-Dioxoindolin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as ethanol or methanol, and under controlled temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-(2,3-Dioxoindolin-6-yl)acetic acid, while reduction can produce N-(2,3-Dihydroxyindolin-6-yl)acetamide .
Applications De Recherche Scientifique
N-(2,3-Dioxoindolin-6-yl)acetamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(2,3-Dioxoindolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function .
Comparaison Avec Des Composés Similaires
N-(2,3-Dioxoindolin-6-yl)acetamide is similar to other indole derivatives, such as isatin and its analogs. it is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties . Similar compounds include:
Isatin (1H-indole-2,3-dione): A precursor in the synthesis of this compound.
N-(2,3-Dioxoindolin-1-yl)acetamide: A closely related compound with similar structural features.
Propriétés
Formule moléculaire |
C10H8N2O3 |
|---|---|
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
N-(2,3-dioxo-1H-indol-6-yl)acetamide |
InChI |
InChI=1S/C10H8N2O3/c1-5(13)11-6-2-3-7-8(4-6)12-10(15)9(7)14/h2-4H,1H3,(H,11,13)(H,12,14,15) |
Clé InChI |
KHYHYZAEKVAECQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC2=C(C=C1)C(=O)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B13035488.png)

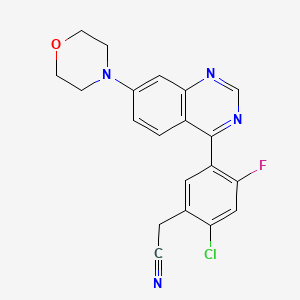

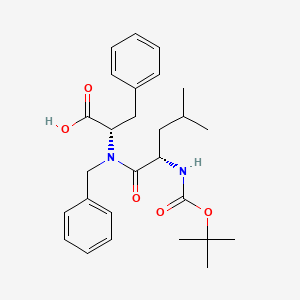
![5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13035503.png)

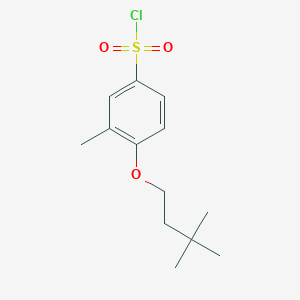
![Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13035535.png)
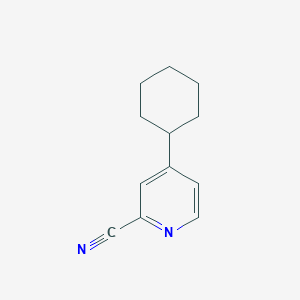
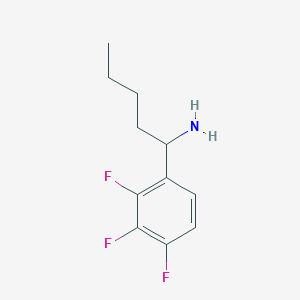
![(1R,2R)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13035565.png)
